molecular formula C17H18N2O3 B5154210 N-(4-sec-butylphenyl)-4-nitrobenzamide

N-(4-sec-butylphenyl)-4-nitrobenzamide

Cat. No. B5154210
M. Wt: 298.34 g/mol
InChI Key: HPZSMJWZKJBVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-butylphenyl)-4-nitrobenzamide, also known as NBBS, is a chemical compound that has gained attention in the field of scientific research due to its potential use as a tool for studying ion channels. This compound has been shown to selectively block certain types of ion channels, making it a valuable tool for investigating their roles in various physiological processes.

Mechanism of Action

The mechanism of action of N-(4-sec-butylphenyl)-4-nitrobenzamide involves its ability to selectively block certain types of ion channels. It has been shown to bind to the pore region of these channels, preventing the passage of ions through the channel.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to selectively block ion channels, it has also been shown to have antioxidant properties and to inhibit the production of nitric oxide.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-sec-butylphenyl)-4-nitrobenzamide in lab experiments is its ability to selectively block certain types of ion channels, making it a valuable tool for investigating their roles in various physiological processes. However, one limitation of using N-(4-sec-butylphenyl)-4-nitrobenzamide is that it may not be suitable for all types of ion channels, and may have off-target effects on other channels or proteins.

Future Directions

There are several potential future directions for research involving N-(4-sec-butylphenyl)-4-nitrobenzamide. One area of interest is the development of new compounds based on N-(4-sec-butylphenyl)-4-nitrobenzamide that may have improved selectivity and potency for specific ion channels. Another area of interest is the use of N-(4-sec-butylphenyl)-4-nitrobenzamide in the development of new therapies for conditions such as pain and inflammation, where ion channels may play a role. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-sec-butylphenyl)-4-nitrobenzamide, and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of N-(4-sec-butylphenyl)-4-nitrobenzamide involves several steps, starting with the reaction of 4-nitrobenzoic acid with sec-butylmagnesium bromide to form the corresponding ketone. This is followed by a reduction step to form the alcohol, which is then reacted with 4-chloroaniline to form the final product.

Scientific Research Applications

N-(4-sec-butylphenyl)-4-nitrobenzamide has been used in a variety of scientific research applications, particularly in the study of ion channels. It has been shown to selectively block certain types of ion channels, including the TRPV1 channel, which is involved in the perception of pain. This makes it a valuable tool for investigating the roles of these channels in various physiological processes.

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-12(2)13-4-8-15(9-5-13)18-17(20)14-6-10-16(11-7-14)19(21)22/h4-12H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZSMJWZKJBVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(butan-2-yl)phenyl]-4-nitrobenzamide

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